A Technical Guide to 3-Ethyloxetan-3-amine Hydrochloride: Properties, Structure, and Applications in Drug Discovery
A Technical Guide to 3-Ethyloxetan-3-amine Hydrochloride: Properties, Structure, and Applications in Drug Discovery
Introduction
In the landscape of modern medicinal chemistry, the strategic incorporation of small, strained ring systems has become a powerful tool for modulating the physicochemical and pharmacological properties of drug candidates. Among these, the oxetane moiety has emerged as a particularly valuable motif. This guide provides an in-depth technical overview of 3-Ethyloxetan-3-amine hydrochloride, a key building block that combines the unique structural features of an oxetane ring with the versatile functionality of a primary amine.
This compound is of significant interest to researchers and drug development professionals as it serves as a versatile scaffold for introducing a 3,3-disubstituted oxetane group into target molecules. The presence of the strained four-membered ether ring can impart profound effects on a molecule's solubility, lipophilicity, metabolic stability, and conformational rigidity.[1] The primary amine provides a convenient attachment point for a wide array of synthetic transformations, while its hydrochloride salt form ensures improved stability and handling characteristics. This document will elucidate the core chemical properties, structural features, plausible synthetic strategies, and critical applications of this compound, providing a comprehensive resource for its effective use in research and development.
Chemical Identity and Physicochemical Properties
The fundamental properties of a chemical reagent are critical for its appropriate handling, storage, and application in synthesis. 3-Ethyloxetan-3-amine hydrochloride is a salt, which dictates many of its physical characteristics, such as its solid-state nature and solubility profile.
| Property | Value | Source(s) |
| CAS Number | 1379288-48-8 | [2][3] |
| Molecular Formula | C₅H₁₂ClNO | [2][3] |
| Molecular Weight | 137.61 g/mol | [2][3] |
| IUPAC Name | 3-Ethyloxetan-3-amine;hydrochloride | [4] |
| SMILES | CCC1(COC1)N.Cl | |
| InChI Key | HIVLWGAKKLOPFA-UHFFFAOYSA-N | [3] |
| Physical Form | Crystalline Solid / Powder | [5] |
| Storage Conditions | Inert atmosphere, 2-8°C | [2] |
Expert Insights: Storage and Stability
The recommended storage conditions—refrigeration under an inert atmosphere—are crucial for maintaining the integrity of the compound.[2] Amine salts can be hygroscopic, and the strained oxetane ring, while generally stable, can be susceptible to ring-opening reactions under harsh acidic or basic conditions, particularly at elevated temperatures. Storing it in a cold, dry, and oxygen-free environment minimizes the risk of degradation from atmospheric moisture and potential side reactions.
Molecular Structure and Spectroscopic Analysis
Structural Elucidation
The structure of 3-Ethyloxetan-3-amine hydrochloride features a central, strained four-membered oxetane ring. A key feature is the quaternary carbon at the 3-position, which is covalently bonded to an ethyl group and an amino group. In its hydrochloride salt form, the lone pair of the nitrogen atom is protonated, forming an ammonium cation, with a chloride anion providing the charge balance. This ionic interaction is fundamental to its solid-state nature.
Predicted Spectroscopic Profile
While specific spectral data for this compound is often proprietary to the supplier, a robust spectroscopic profile can be predicted based on its structure. This is essential for quality control and reaction monitoring.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals. The ethyl group should present as a triplet (for the -CH₃) and a quartet (for the -CH₂-). The two methylene groups of the oxetane ring are diastereotopic due to the chiral center and should appear as two separate multiplets, likely in the 4.0-5.0 ppm range. The protons of the ammonium group (-NH₃⁺) would typically appear as a broad singlet, the chemical shift of which is highly dependent on the solvent and concentration.
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¹³C NMR: The carbon NMR spectrum should display five unique signals: two for the ethyl group, one for the quaternary carbon, and two for the non-equivalent methylene carbons of the oxetane ring. The carbons attached to the oxygen and nitrogen atoms will be the most downfield.[6]
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Mass Spectrometry (MS): In electrospray ionization (ESI) mode, the spectrum would be dominated by the molecular ion of the free base (the cation). The expected exact mass for [C₅H₁₁NO + H]⁺ would be approximately m/z 102.09.
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Infrared (IR) Spectroscopy: Key vibrational stretches would include N-H stretching from the ammonium group (a broad band around 3000-3200 cm⁻¹), C-H stretching (around 2850-3000 cm⁻¹), and a characteristic C-O-C stretch for the oxetane ether linkage (around 950-1100 cm⁻¹).
Synthesis and Purification
Retrosynthetic Strategy
A logical retrosynthetic analysis simplifies the synthesis into manageable steps. The primary disconnection is the formation of the hydrochloride salt from its corresponding free base. The free amine itself can be envisioned as arising from a precursor that allows for the installation of the amine at the C3 position of the oxetane ring.
Exemplary Synthetic Protocol
While multiple synthetic routes exist for substituted oxetanes, a common and reliable final step is the formation of the hydrochloride salt. The following protocol is based on established chemical principles for this transformation.[7]
Objective: To convert 3-Ethyloxetan-3-amine (free base) to 3-Ethyloxetan-3-amine hydrochloride.
Materials:
-
3-Ethyloxetan-3-amine (1.0 eq)
-
Anhydrous Diethyl Ether (Et₂O) or Dichloromethane (DCM)
-
2.0 M solution of Hydrogen Chloride in Diethyl Ether (1.1 eq)
-
Magnetic stirrer and stir bar
-
Ice-water bath
-
Buchner funnel and filter paper
Step-by-Step Methodology:
-
Dissolution: Dissolve the 3-Ethyloxetan-3-amine free base in a minimal amount of anhydrous diethyl ether in a clean, dry flask.
-
Causality: Diethyl ether is a good solvent for the free base but a poor solvent for the resulting ionic salt, facilitating its precipitation. Anhydrous conditions are critical to prevent the introduction of water, which could interfere with crystallization.
-
-
Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes to bring the temperature to 0-5°C.
-
Causality: Cooling the solution decreases the solubility of the product, promoting higher recovery and yielding finer crystals.
-
-
Acidification: While stirring vigorously, add the 2.0 M solution of HCl in diethyl ether dropwise. A white precipitate should form immediately.
-
Causality: The dropwise addition ensures a controlled reaction and prevents localized overheating. The HCl protonates the basic amine, forming the insoluble ammonium chloride salt.
-
-
Stirring & Maturation: After the addition is complete, allow the resulting slurry to stir in the ice bath for an additional 30-60 minutes.
-
Causality: This "maturation" step ensures the reaction goes to completion and maximizes the precipitation of the product.
-
-
Isolation: Isolate the white solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with a small amount of cold, anhydrous diethyl ether.
-
Causality: The wash removes any unreacted starting material or other soluble impurities that may be adhering to the surface of the crystals. Using cold ether minimizes product loss.
-
-
Drying: Dry the purified solid under high vacuum to remove all residual solvent. The final product is the white, crystalline 3-Ethyloxetan-3-amine hydrochloride.
Self-Validation: The success of the protocol is validated by characterization of the final product. A sharp melting point and spectroscopic data (¹H NMR, ¹³C NMR) consistent with the expected structure confirm the identity and purity of the salt.
Role in Medicinal Chemistry and Drug Development
The Oxetane Moiety: A "Magic" Motif
The oxetane ring is considered a "privileged" scaffold in drug design because it can act as a versatile bioisostere, replacing less desirable functional groups to enhance a molecule's drug-like properties.[1]
-
Solubility Enhancement: The oxygen atom in the oxetane ring can act as a hydrogen bond acceptor, often improving the aqueous solubility of a parent compound. This is a critical parameter for oral bioavailability.
-
Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation (e.g., by cytochrome P450 enzymes) compared to more common alkyl or aromatic groups. Replacing a metabolically liable group with an oxetane can significantly prolong a drug's half-life.[1]
-
Lipophilicity Modulation: An oxetane is more polar than a corresponding gem-dimethyl or cyclobutyl group. Its incorporation allows for fine-tuning of a molecule's lipophilicity (LogP), which is essential for optimizing absorption, distribution, metabolism, and excretion (ADME) properties.[1]
-
Conformational Constraint: The rigid, three-dimensional structure of the oxetane ring can lock a molecule into a specific conformation that is favorable for binding to its biological target, potentially increasing potency and selectivity.
Integration into Drug Discovery Workflow
Building blocks like 3-Ethyloxetan-3-amine hydrochloride are foundational to the rapid synthesis of compound libraries for high-throughput screening. The primary amine serves as a robust chemical handle for diversification.
Safety, Handling, and Storage
As with any chemical reagent, proper safety protocols are mandatory when handling 3-Ethyloxetan-3-amine hydrochloride. The primary hazards are associated with its potential for irritation and harm upon ingestion or inhalation.[3]
| Hazard Information | Details |
| GHS Pictogram | ! |
| Signal Word | Warning |
| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H332 / H335: Harmful if inhaled / May cause respiratory irritation. |
| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.P280: Wear protective gloves/eye protection/face protection.P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor if you feel unwell.P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
Handling Protocol:
-
Always handle this compound in a well-ventilated chemical fume hood.[8]
-
Wear appropriate Personal Protective Equipment (PPE), including a lab coat, safety glasses with side shields, and nitrile gloves.[9]
-
Avoid creating dust. If weighing out the solid, do so carefully.
-
Keep the container tightly closed when not in use.[10]
-
Ensure an eyewash station and safety shower are readily accessible.[8]
Conclusion
3-Ethyloxetan-3-amine hydrochloride is more than just a simple chemical. It is a strategically designed building block that offers a gateway to novel chemical space for medicinal chemists. By providing a stable, easy-to-handle source of the 3-ethyl-3-aminooxetane scaffold, it enables the systematic exploration of this motif's beneficial effects on drug properties. Its combination of a strained, polar ring system with a versatile primary amine makes it an invaluable asset in the quest to design safer and more effective therapeutics. Understanding its properties, structure, and safe handling is the first step toward unlocking its full potential in the laboratory.
References
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PubChem. 3-Methyloxetan-3-amine hydrochloride. National Institutes of Health. Available from: [Link]
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African Rock Art. 3-Ethyloxetan-3-amine hydrochloride. Available from: [Link]
- Google Patents. CN114736173A - Preparation method of 3-(difluoromethyl) oxetane-3-amine hydrochloride.
- Google Patents. CN109384677A - A method of synthesis primary amine hydrochloride.
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Wessig, P., & Müller, G. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. RSC Medicinal Chemistry, 14(5), 796-825. Available from: [Link]
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Royal Society of Chemistry. Supplementary Information - Green Chemistry. Available from: [Link]
- Google Patents. CN112574046A - Method for preparing (1R,3S) -3-aminocyclopentanol hydrochloride.
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